N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O4S2/c1-30-14-13-26-19-10-7-17(23)15-20(19)31-22(26)24-21(27)16-5-8-18(9-6-16)32(28,29)25-11-3-2-4-12-25/h5-10,15H,2-4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAKLOBKBAFSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-aminobenzamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially leading to debromination or desulfonylation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Debrominated or desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole Modifications
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS 6188-13-2)
- Substituents :
- Benzothiazole: 6-bromo, 3-ethyl.
- Benzamide: 4-(dimethylsulfamoyl).
- Key Differences: The target compound replaces the ethyl group with a 2-methoxyethyl chain, introducing an ether oxygen that may enhance solubility and metabolic stability.
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS 1322030-57-8)
- Substituents: Benzothiazole: 6-ethoxy. Benzamide: 4-(4-methylpiperidin-1-sulfonyl), with a dimethylaminoethyl side chain.
- Key Differences: The ethoxy group () increases lipophilicity compared to the target’s bromo-methoxyethyl combination, which balances lipophilicity and polarity.
Benzamide Functionalization Comparisons
4‐(4‐bromo‐2‐oxo‐2,3‐dihydro‐1H‐1,3‐benzodiazol‐1‐yl)‐N‐(4‐chlorophenyl)piperidine‐1‐carboxamide (Compound 43, )
- Core Structure : Benzodiazol-2-one instead of benzothiazole.
- Functional Groups :
- Piperidine-carboxamide vs. piperidine-sulfonyl in the target.
- The bromo and chloro substituents may confer distinct electronic profiles .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Core Structure : Chromen-4-one and pyrazolopyrimidine.
- Functional Groups :
- Sulfonamide group similar to the target but attached to a more complex heterocyclic system.
- Implications: The fluorinated aromatic rings in enhance metabolic resistance compared to the target’s non-fluorinated benzothiazole. The pyrazolopyrimidine core may target kinases, whereas the benzothiazole in the target could favor protease or GPCR interactions .
Structural and Property Analysis Table
Biological Activity
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure includes:
- Bromo group : Enhances reactivity and potential for further functionalization.
- Methoxyethyl side chain : Contributes to solubility and biological interactions.
- Piperidine sulfonamide : Associated with various pharmacological activities, including enzyme inhibition.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the benzothiazole core : Utilizing starting materials that can undergo cyclization.
- Introduction of substituents : Such as the bromo and methoxyethyl groups through halogenation and alkylation reactions.
- Final condensation : To form the amide bond with piperidine sulfonamide.
Antibacterial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Inhibition against bacterial strains : Compounds with similar structural motifs have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's piperidine moiety suggests potential as an enzyme inhibitor. Research has demonstrated that derivatives can act as effective inhibitors of:
- Acetylcholinesterase (AChE) : With IC50 values indicating strong inhibitory effects .
- Urease : New derivatives have been synthesized with promising urease inhibitory activity, which could be beneficial for treating conditions like kidney stones .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity : A series of benzothiazole derivatives were evaluated for their antitumor effects, showing significant cytotoxicity against various cancer cell lines .
- Antifungal Activity : Similar compounds have been tested for antifungal properties, demonstrating effectiveness against common fungal pathogens .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds suggest favorable absorption and distribution profiles in biological systems .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
